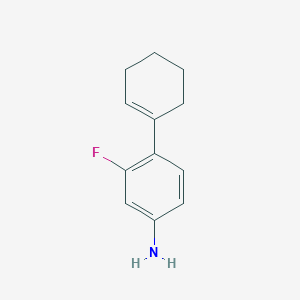

4-(Cyclohexen-1-yl)-3-fluoroaniline

Description

Contextualization within Fluorinated Aniline (B41778) Chemistry and Cycloalkenyl Scaffolds

The inclusion of fluorine in organic molecules can profoundly alter their physical, chemical, and biological properties. In medicinal chemistry, the introduction of fluorine atoms is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.govnumberanalytics.comacs.org Fluorine's high electronegativity can influence the acidity of nearby protons, modulate the lipophilicity of the molecule, and block sites susceptible to metabolic oxidation. nih.govnih.gov Specifically, fluorinated anilines are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. nih.govresearchgate.netchemicalbook.com For instance, 4-fluoroaniline (B128567) is a precursor to the fungicide fluoroimide (B1207414) and has been used in the development of ligands for homogeneous catalysis. wikipedia.org The position of the fluorine atom on the aniline ring is critical; in the case of 4-(Cyclohexen-1-yl)-3-fluoroaniline, the fluorine at the 3-position influences the electronic properties of the adjacent amino group.

The cycloalkenyl moiety, in this case, a cyclohexenyl group, adds another layer of chemical significance. Cycloalkenyl scaffolds introduce conformational rigidity and a defined three-dimensional shape to a molecule. This can be advantageous in drug design, where precise interactions with biological targets are required. The double bond within the cyclohexenyl ring also serves as a functional handle for further chemical transformations, allowing for the introduction of additional complexity and diversification of the molecular structure. The combination of the fluorinated aniline and the cycloalkenyl scaffold in one molecule creates a unique building block with potential for a wide range of synthetic applications.

Significance as a Versatile Chemical Intermediate and Building Block

This compound serves as a versatile intermediate due to the presence of multiple reactive sites. The primary amino group can undergo a variety of classical aniline reactions, such as diazotization, acylation, and alkylation. These transformations allow for the incorporation of the 4-(cyclohexen-1-yl)-3-fluorophenyl moiety into larger, more complex structures.

The fluorine atom, while generally unreactive, exerts a significant electronic influence on the aromatic ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The cyclohexenyl group's double bond is susceptible to a range of addition reactions, including hydrogenation, halogenation, and epoxidation, providing a pathway to a variety of saturated and functionalized cyclohexane (B81311) derivatives.

The utility of analogous di-substituted anilines is well-documented. For example, 4-chloro-3-fluoroaniline (B146274) is a key building block in the synthesis of potent antimalarial agents and antiviral piperidine (B6355638) derivatives. ossila.com This highlights the potential of this compound to serve as a precursor for novel therapeutic agents.

Below is a table summarizing the key physicochemical properties of the parent compound, 3-fluoroaniline (B1664137).

| Property | Value |

| Molecular Formula | C6H6FN |

| Molecular Weight | 111.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 186.1 °C |

| Melting Point | -1.9 °C |

| Density | 1.155 g/cm³ |

| XLogP3 | 1.3 |

Data sourced from PubChem CID 9742 nih.gov

Overview of Research Trajectories Related to the Core Structure

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of its constituent parts—fluorinated anilines and cycloalkenyl-substituted aromatics—provide a clear indication of its potential applications.

Research involving fluorinated anilines is heavily concentrated in medicinal chemistry. These compounds are integral to the development of kinase inhibitors for cancer therapy, antiviral agents, and central nervous system drugs. The strategic placement of fluorine atoms can lead to improved drug-like properties. nih.govacs.org

The synthesis of cycloalkenyl-substituted anilines is another active area of research. Methods such as Suzuki and Heck cross-coupling reactions are often employed to construct the bond between the aromatic ring and the cycloalkenyl group. These structures are often explored for their potential in materials science, for example, in the synthesis of liquid crystals and polymers with specific optical or electronic properties.

Given these established research trends, it is plausible that this compound would be a target for researchers aiming to combine the advantageous properties of both fluorinated anilines and cycloalkenyl scaffolds. Its synthesis would likely involve the coupling of a cyclohexenylboronic acid derivative with a suitable 3-fluoroaniline precursor or the direct functionalization of 3-fluoroaniline. The resulting compound would be a valuable intermediate for the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C12H14FN |

|---|---|

Molecular Weight |

191.24 g/mol |

IUPAC Name |

4-(cyclohexen-1-yl)-3-fluoroaniline |

InChI |

InChI=1S/C12H14FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h4,6-8H,1-3,5,14H2 |

InChI Key |

YRXXIKUVCMRGRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclohexen 1 Yl 3 Fluoroaniline and Its Analogues

Direct Synthetic Routes to 4-(Cyclohexen-1-yl)-3-fluoroaniline

The direct formation of the bond between the cyclohexene (B86901) and fluoroaniline (B8554772) moieties is a key challenge in the synthesis of the title compound. Several approaches have been successfully employed to achieve this transformation.

Nucleophilic Substitution Reactions with Halogenated Cyclohexene Precursors

Nucleophilic aromatic substitution (SNAr) reactions offer a classical yet effective method for forming the aryl-cyclohexenyl bond. nih.gov In this approach, a halogenated cyclohexene, typically 1-chlorocyclohexene (B1361362) or 1-bromocyclohexene, serves as the electrophile. The nucleophile is a deprotonated 3-fluoroaniline (B1664137) derivative, often generated in situ using a suitable base. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. nih.gov While this method is straightforward, the regioselectivity can be a concern, and the synthesis of the halogenated cyclohexene precursor is an additional step.

The efficiency of these reactions can be influenced by several factors, including the nature of the halogen, the solvent, the base, and the reaction temperature. For instance, the use of a strong, non-nucleophilic base is crucial to prevent side reactions.

Cross-Coupling Strategies for Aryl-Cyclohexenyl Linkage Formation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. researchgate.netnih.gov Several cross-coupling strategies are applicable to the synthesis of this compound.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organic halide. sigmaaldrich.comnih.gov In the context of synthesizing the target molecule, two main pathways exist:

Pathway A: Coupling of a 3-fluoro-4-haloaniline with cyclohexenylboronic acid or its esters. researchgate.net

Pathway B: Coupling of a 3-fluoroaniline derivative bearing a boronic acid or ester group at the 4-position with a 1-halocyclohexene.

The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally proceeds under mild conditions. nih.gov The choice between Pathway A and B often depends on the availability and stability of the starting materials.

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 4-halo-3-fluoroaniline with cyclohexene. researchgate.net A base is required to regenerate the active palladium(0) catalyst. libretexts.org While the Heck reaction is a powerful tool for C-C bond formation, controlling the regioselectivity of the addition to the alkene can sometimes be challenging. libretexts.orgclockss.org

| Cross-Coupling Reaction | Electrophile | Nucleophile/Alkene | Catalyst System (Typical) |

| Suzuki-Miyaura | 4-Halo-3-fluoroaniline or 1-Halocyclohexene | Cyclohexenylboronic acid/ester or 4-Boronyl-3-fluoroaniline | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) nih.gov |

| Heck-Mizoroki | 4-Halo-3-fluoroaniline | Cyclohexene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.org |

Isoaromatization and Related Cyclization Pathways

Innovative strategies involving isoaromatization and related cyclization reactions have emerged as powerful methods for the synthesis of substituted anilines. nih.gov One such approach involves the condensation of a functionalized cyclohexanone (B45756) with an amine, followed by a dehydrogenative aromatization step. manchester.ac.ukresearchgate.net This method allows for the construction of the aniline (B41778) ring from a non-aromatic precursor, offering a high degree of regiocontrol. researchgate.net For the synthesis of this compound, a potential pathway could involve the reaction of a suitably substituted cyclohexanone with an appropriate amine, followed by a catalyzed dehydrogenation process to form the aromatic ring. rsc.org

Synthesis of Substituted this compound Derivatives

The ability to introduce a variety of substituents onto the core structure of this compound is crucial for exploring its structure-activity relationships in various applications.

Strategies for Functionalizing the Cyclohexene Moiety

The cyclohexene ring offers several positions for functionalization. The double bond can undergo a variety of addition reactions, such as halogenation, epoxidation, and dihydroxylation, to introduce new functional groups. The allylic positions are also susceptible to radical substitution reactions, allowing for the introduction of substituents adjacent to the double bond.

Derivatization via Amine Reactivity (e.g., Amide, Sulfonamide Formation)

The primary amine functionality of this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups through the formation of amides and sulfonamides. These reactions are typically straightforward and proceed with high efficiency.

Amide Formation:

Acylation of the aniline nitrogen to form an amide bond is a fundamental transformation in organic synthesis. This is most commonly achieved by reacting the aniline with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. A variety of bases, such as triethylamine (B128534) or pyridine, can be employed. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the aniline and a carboxylic acid, which is a milder method suitable for more sensitive substrates. organic-chemistry.org

A general scheme for the acylation of this compound is presented below:

Scheme 1: General Synthesis of N-(4-(cyclohexen-1-yl)-3-fluorophenyl) amides

| Reagent/Coupling System | Reaction Conditions | Product Type |

| Acetyl chloride, Triethylamine | CH₂Cl₂, 0 °C to rt | Acetamide |

| Benzoyl chloride, Pyridine | THF, 0 °C to rt | Benzamide |

| Carboxylic acid, DCC/DMAP | CH₂Cl₂, rt | General Amide |

| Carboxylic acid, EDC/HOBt | DMF, rt | General Amide |

Sulfonamide Formation:

Similarly, the synthesis of sulfonamides from this compound can be readily accomplished by reacting it with a sulfonyl chloride in the presence of a base. ijarsct.co.in This reaction, often referred to as the Hinsberg test for primary amines, is robust and provides high yields of the desired sulfonamide. The choice of sulfonyl chloride allows for the introduction of various aryl or alkylsulfonyl groups, thereby modulating the electronic and steric properties of the final molecule.

Scheme 2: General Synthesis of N-(4-(cyclohexen-1-yl)-3-fluorophenyl) sulfonamides

| Reagent | Base | Solvent | Product Type |

| Benzenesulfonyl chloride | Pyridine | CH₂Cl₂ | Phenylsulfonamide |

| p-Toluenesulfonyl chloride | NaOH (aq) | Dichloromethane | Tosylamide |

| Methanesulfonyl chloride | Triethylamine | THF | Mesylamide |

Regioselective and Stereoselective Synthetic Approaches

The presence of the cyclohexene ring introduces elements of regiochemistry and stereochemistry that must be controlled during the synthesis of this compound and its analogues.

The position of the double bond within the cyclohexene ring is a critical feature of the molecule's structure. During synthesis or subsequent reactions, there is a potential for the double bond to migrate to a more thermodynamically stable position, such as into conjugation with the aromatic ring or to an endocyclic position with different substitution. This isomerization can be catalyzed by acid or base, or by transition metals. For example, the isomerization of cyclohexenyl cations to more stable carbocations is a known process under strongly acidic conditions. sci-hub.se

To maintain the desired Δ¹-cyclohexenyl regioisomer, it is crucial to employ reaction conditions that minimize the risk of isomerization. This typically involves:

Avoiding strong acids and high temperatures: These conditions can promote carbocation formation and subsequent rearrangement.

Careful selection of catalysts: Transition metal catalysts used in cross-coupling or hydrogenation steps should be chosen to avoid promoting double bond migration. For instance, in related systems, the choice of catalyst and reaction conditions in hydrogenation reactions can influence the selectivity for the reduction of the aromatic ring versus the double bond, and can also affect isomerization. researchgate.net

The synthesis of enantiomerically enriched analogues of this compound requires the use of asymmetric synthesis methodologies. A powerful approach for constructing chiral cyclohexene rings is the asymmetric Diels-Alder reaction. wiley-vch.dedigitellinc.com This reaction involves the [4+2] cycloaddition of a diene and a dienophile, and by using a chiral catalyst or a chiral auxiliary, one enantiomer of the product can be preferentially formed.

For the synthesis of a precursor to this compound, a plausible strategy would involve the asymmetric Diels-Alder reaction between a suitable 1-arylbutadiene derivative and a dienophile, catalyzed by a chiral Lewis acid. The resulting chiral cyclohexene can then be further elaborated to introduce the fluoro and amino functionalities.

Scheme 3: General Approach for Asymmetric Synthesis of a Chiral Cyclohexene Precursor

| Chiral Catalyst System | Dienophile | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Excess (e.e.) |

| Chiral Boron Lewis Acid (e.g., from tartaric acid) libretexts.org | α,β-Unsaturated aldehydes | >95:5 | >90% |

| Chiral Copper-BOX complexes | Acrylate esters | >90:10 | >95% |

| Chiral Oxazaborolidines (Corey-Bakshi-Shibata catalyst) | α,β-Unsaturated ketones | >95:5 | >98% |

The fluorine atom on the aniline ring can be exploited as a directing group in electrophilic aromatic substitution reactions, particularly in directed ortho-metalation (DoM). nih.gov In this strategy, the fluorine atom, along with a suitable N-protecting group on the amine, can direct the deprotonation of the adjacent ortho position (C2) by a strong base, such as an organolithium reagent. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent at the C2 position with high regioselectivity.

The amine group is typically protected, for instance as a carbamate (B1207046) or an amide, to prevent it from being deprotonated by the strong base and to enhance the directing effect. The fluorine atom is a moderately strong directing group for ortho-lithiation. digitellinc.com

Scheme 4: Directed ortho-Functionalization of a this compound Derivative

| Protecting Group (PG) | Base | Electrophile (E⁺) | Product (E) |

| Boc (tert-Butoxycarbonyl) | s-BuLi/TMEDA | I₂ | Iodo |

| Piv (Pivaloyl) | n-BuLi | (CH₃)₃SiCl | Trimethylsilyl |

| Cbz (Carboxybenzyl) | t-BuLi | DMF | Formyl |

| PMB (p-Methoxybenzyl) | LDA | CO₂ | Carboxy |

This methodology provides a powerful route to selectively functionalize the aromatic ring, allowing for the synthesis of a diverse range of analogues with substitution patterns that would be difficult to achieve through classical electrophilic aromatic substitution reactions.

Mechanistic Investigations of Reactions Involving 4 Cyclohexen 1 Yl 3 Fluoroaniline Scaffolds

Elucidation of Reaction Pathways

The reactivity of the 4-(cyclohexen-1-yl)-3-fluoroaniline scaffold is dictated by its two primary functional regions: the unsaturated cyclohexenyl system and the nucleophilic, yet electronically tuned, aniline (B41778) center.

The cyclohexene (B86901) moiety of the title compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This reaction class is a powerful tool for constructing six-membered rings with a high degree of stereocontrol. The efficiency and viability of the Diels-Alder reaction depend significantly on the electronic properties of both the diene and the dienophile. libretexts.org

Table 1: Relative Reactivity of Dienophiles in a Typical Diels-Alder Reaction

| Dienophile | Substituent Nature | Expected Relative Rate |

|---|---|---|

| Maleic Anhydride (B1165640) | Strongly Electron-Withdrawing | Very High |

| Acrylonitrile | Electron-Withdrawing | High |

| This compound | Weakly Deactivating | Moderate |

The reaction proceeds via a concerted mechanism, involving a cyclic transition state where the diene approaches one face of the cyclohexene ring. youtube.com The stereochemistry of the reaction is predictable; for instance, reaction with a cyclic diene like cyclopentadiene (B3395910) would preferentially form the endo adduct due to favorable secondary orbital interactions in the transition state. libretexts.org

The scaffold presents two main sites for nucleophilic reactions: the nitrogen atom of the aniline and the double bond of the cyclohexene.

Reactions at the Aniline Center: The lone pair of electrons on the aniline's nitrogen atom makes it a nucleophile. It can readily react with electrophiles such as acyl chlorides or anhydrides to form amides. This process is a standard nucleophilic acyl substitution. The basicity and nucleophilicity of the nitrogen are reduced compared to aniline itself due to the electron-withdrawing inductive effect of the meta-positioned fluorine atom. chemistrysteps.com

Reactions at the Cyclohexene Center: The double bond of the cyclohexene ring is electron-rich and susceptible to electrophilic addition. However, it can undergo nucleophilic addition under specific conditions, often requiring activation of the double bond or the use of highly reactive nucleophiles. For instance, conjugate addition of organometallics or other soft nucleophiles can be achieved, particularly if the ring system is further functionalized to polarize the double bond. More commonly, reactions at this center involve initial electrophilic attack (e.g., by H⁺ or Br⁺) to generate a carbocationic intermediate, which is then trapped by a nucleophile.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution on the fluoroaniline (B8554772) ring is generally difficult. SNAr reactions require the aromatic ring to be highly electron-deficient, typically through the presence of multiple, strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a leaving group. rsc.org The single fluorine atom in this compound does not sufficiently activate the ring for this pathway under standard conditions.

Introducing additional fluorine atoms to the cyclohexene ring (fluorofunctionalization) can impart unique properties to the molecule. This is typically achieved through electrophilic fluorination of the double bond. Reagents like Selectfluor (F-TEDA-BF₄) are common sources of an electrophilic fluorine ("F⁺").

Role of the Fluoroaniline Moiety in Reaction Dynamics

The 3-fluoroaniline (B1664137) group is not a passive spectator; it actively governs the reactivity and selectivity of reactions through a combination of electronic, steric, and stereoelectronic effects.

The fluorine atom at the meta position of the aniline ring exerts a powerful influence on the electronic landscape of the entire molecule. This is primarily due to fluorine's high electronegativity. nih.gov

Inductive Effect (-I): Fluorine has the strongest inductive electron-withdrawing effect of all elements. This effect propagates through the sigma bonds, decreasing the electron density on the aromatic ring and, crucially, on the nitrogen atom. chemistrysteps.com This reduction in electron density lowers the basicity of the aniline nitrogen, making it a weaker base than unsubstituted aniline. chemistrysteps.comsolubilityofthings.com

Mesomeric/Resonance Effect (+M): Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic π-system. However, due to the poor energy and size match between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance donation is significantly weaker than its inductive withdrawal. In the meta position, the resonance effect does not directly influence the nitrogen atom's lone pair, and the inductive effect dominates.

The net result is a significant decrease in the nucleophilicity of the aniline nitrogen and a deactivation of the aromatic ring towards electrophilic aromatic substitution compared to aniline. libretexts.org This electronic pull also has a minor deactivating effect on the attached cyclohexene double bond for reactions like electrophilic addition or cycloaddition. Computational studies on similar fluoro-aromatic systems show that fluorination lowers the energy of molecular orbitals, which can impact reaction kinetics. nih.gov

Table 2: Comparison of Electronic Properties of Aniline and 3-Fluoroaniline

| Compound | Key Electronic Effect of Substituent | pKa of Conjugate Acid | Reactivity in Electrophilic Aromatic Substitution |

|---|---|---|---|

| Aniline | None (Reference) | ~4.6 | High (Ortho, Para-directing) |

The aniline group, being larger than a simple hydrogen atom, imposes steric constraints on the adjacent cyclohexene ring. rsc.org

Steric Hindrance: The bulk of the 4-(3-fluoroanilino) group can direct incoming reagents to the less hindered face of the cyclohexene double bond. In reactions like epoxidation (with m-CPBA) or hydroboration, the reagent will preferentially approach from the side opposite the aniline moiety, leading to a high degree of diastereoselectivity. This steric shielding is a critical factor in controlling the stereochemical outcome of additions to the ring. rsc.org

Stereoelectronic Effects: These arise from the spatial arrangement of orbitals. e-bookshelf.de While less pronounced than in rigid bicyclic systems, the preferred conformation of the C(ring)-N bond can influence the alignment of orbitals in the transition state. For elimination reactions or rearrangements involving the cyclohexene ring, the ability to achieve an anti-periplanar arrangement of reacting bonds can be influenced by the orientation of the bulky aniline substituent, potentially favoring one reaction pathway over another. e-bookshelf.de For example, in an E2 elimination from a functionalized cyclohexane (B81311) ring derived from the title compound, the bulky group would likely occupy an equatorial position, dictating which protons are available for anti-periplanar elimination.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand Component

Metal-Catalyzed Coupling Reactions

There is no available information on the use of this compound in metal-catalyzed coupling reactions.

Organocatalytic Applications

There is no available information on the organocatalytic applications of this compound.

Searches for analogous structures containing fluoroaniline and cyclohexenyl moieties also did not yield specific data that could be reliably extrapolated to the target compound without compromising scientific accuracy. The compound "this compound" may be a novel substance, a synthetic intermediate that has not been subjected to extensive catalytic studies, or its research may not be published in readily accessible scientific databases.

Structure Activity Relationship Sar Studies in Chemical Design Incorporating 4 Cyclohexen 1 Yl 3 Fluoroaniline

Conformational Analysis and its Impact on Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. For 4-(Cyclohexen-1-yl)-3-fluoroaniline, conformational analysis would investigate the spatial arrangement of its cyclohexene (B86901) and fluoroaniline (B8554772) rings. The cyclohexene ring can adopt several conformations, such as a half-chair, and the preferred conformation can influence how the molecule fits into a biological target's binding site.

Influence of Fluorine Atom Position and Electronic Character on Binding Potency

The fluorine atom at the 3-position of the aniline (B41778) ring is expected to significantly influence the compound's properties. Fluorine is highly electronegative and can alter the electron distribution of the aniline ring, affecting its acidity (pKa) and its ability to form hydrogen bonds and other non-covalent interactions. nih.gov

SAR studies would involve synthesizing analogues with the fluorine atom at different positions (e.g., 2-fluoro or 4-fluoro) or replacing it with other halogens (chlorine, bromine) or a hydrogen atom. Comparing the binding potency of these analogues would reveal the importance of the fluorine atom's position and electronic effects for a specific biological target. For instance, in other molecular systems, the introduction of a fluorine atom has been shown to enhance binding affinity and inactivation efficiency against certain enzymes. nih.gov

Modulation of Biochemical Pathways via Specific Molecular Interactions (In Vitro Studies)

To understand how this compound might affect biological systems, in vitro studies are essential. These studies would involve testing the compound against a panel of isolated enzymes or cell-based assays to identify any modulation of biochemical pathways.

For example, if the compound were designed as a kinase inhibitor, researchers would measure its ability to inhibit the phosphorylation of a substrate by the target kinase. Docking studies on similar fluoroaniline derivatives have been used to predict binding modes within kinase active sites. Molecular docking simulations can help to understand the interactions between the compound and the amino acid residues of a target protein, providing insights into the mechanism of action. researchgate.net

Design Principles for Derivatives with Tuned Reactivity or Selectivity

Based on the initial SAR findings, medicinal chemists could establish design principles for creating derivatives of this compound with improved properties. This could involve modifying the cyclohexene ring, for example, by changing the position of the double bond or adding substituents, to enhance binding affinity or selectivity for a particular biological target.

The aniline part of the molecule could also be modified. For instance, the amino group could be acylated or alkylated to explore different interactions within a binding pocket. The goal would be to develop a set of rules that predict how specific structural changes will affect the compound's activity, leading to the rational design of more potent and selective molecules.

Advanced Spectroscopic and Structural Elucidation of 4 Cyclohexen 1 Yl 3 Fluoroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 4-(cyclohexen-1-yl)-3-fluoroaniline. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a detailed picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their chemical environment. For this compound, the spectrum can be divided into two main regions: the aromatic region for the fluoroaniline (B8554772) protons and the aliphatic/olefinic region for the cyclohexene (B86901) protons.

The three aromatic protons on the aniline (B41778) ring are expected to appear as complex multiplets due to proton-proton and proton-fluorine couplings. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

The cyclohexene ring protons give rise to several distinct signals. The single olefinic proton on the double bond typically appears in the downfield region for aliphatic protons. The allylic protons and the other methylene (B1212753) protons of the ring would appear further upfield. The conformation of the cyclohexene ring, which typically adopts a half-chair conformation, can be probed by analyzing the coupling constants (J-values) between adjacent protons. These values help define the dihedral angles and thus the spatial arrangement of the atoms in the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical shifts for 3-fluoroaniline (B1664137) and substituted cyclohexenes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (ortho to NH₂) | 6.3-6.5 | dd | Coupled to adjacent aromatic proton and fluorine. |

| Aromatic-H (meta to NH₂) | 6.9-7.2 | t | Coupled to two adjacent aromatic protons. |

| Aromatic-H (ortho to F) | 6.5-6.7 | dd | Coupled to adjacent aromatic proton and fluorine. |

| Olefinic-H (Cyclohexene) | 5.8-6.2 | m | Signal for the vinylic proton. |

| NH₂ | 3.5-4.0 | br s | Broad singlet, chemical shift can vary. |

| Cyclohexene CH₂ (allylic) | ~2.1 | m | Protons adjacent to the double bond. |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. For this compound, a total of 12 distinct signals are expected, corresponding to the 12 carbon atoms in the molecule.

The carbon atoms of the aromatic ring will show characteristic shifts, with the carbon atom bonded to the fluorine exhibiting a large C-F coupling constant. The chemical shifts of the other aromatic carbons are influenced by the positions of the amino, fluoro, and cyclohexenyl substituents. The carbon atoms of the cyclohexene ring include two sp² hybridized carbons of the double bond and four sp³ hybridized carbons. The chemical shifts for carbons in 3-fluoroaniline typically appear between 100 and 165 ppm, while those for cyclohexene appear between 20 and 130 ppm. chemicalbook.comrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on data for 3-fluoroaniline and cyclohexene. chemicalbook.comrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-F | 161-164 (d, ¹JCF ≈ 240 Hz) | Large doublet due to one-bond coupling with ¹⁹F. |

| Aromatic C-NH₂ | 146-149 (d) | Doublet due to coupling with fluorine. |

| Aromatic C-Cyclohexenyl | 135-138 (d) | Doublet due to coupling with fluorine. |

| Aromatic CH | 102-125 | Multiple signals for the remaining aromatic carbons. |

| Olefinic C=C (Substituted) | 130-135 | Quaternary carbon of the cyclohexene double bond. |

| Olefinic C=C | 125-128 | CH carbon of the cyclohexene double bond. |

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. nih.govnih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, spectra can be acquired rapidly. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule.

The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The presence of the electron-donating amino group and the cyclohexenyl group will influence this shift. The multiplicity of the signal will be a multiplet due to coupling with the neighboring aromatic protons. Studies on various fluoroaniline derivatives show a wide range of chemical shifts depending on the substitution pattern and solvent. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

While NMR provides the solution-state structure, X-ray crystallography offers an exact determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass. For this compound (C₁₂H₁₄FN), the expected exact mass is approximately 191.11 g/mol .

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this molecule would likely include:

Loss of a hydrogen atom: leading to a strong [M-1]⁺ peak.

Retro-Diels-Alder reaction: The cyclohexene ring can undergo a characteristic retro-Diels-Alder fragmentation, resulting in the loss of ethene (28 Da) and the formation of a butadiene radical cation. docbrown.infoyoutube.com

Cleavage of the C-N bond: Fragmentation of the aniline ring can occur. libretexts.orgresearchgate.net

Cleavage of the bond between the rings: This would lead to fragments corresponding to the fluoroaniline cation and the cyclohexenyl radical, or vice versa.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Fluoroaniline |

| 4-Fluoroaniline (B128567) |

Computational and Theoretical Chemistry of 4 Cyclohexen 1 Yl 3 Fluoroaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various properties of molecules with high accuracy.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-(cyclohexen-1-yl)-3-fluoroaniline. By optimizing the molecular geometry, researchers can obtain key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically reveal the preferred conformation of the cyclohexenyl ring relative to the fluoroaniline (B8554772) moiety.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), is also elucidated through DFT. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Calculation of Spectroscopic Parameters for Data Interpretation

DFT methods can simulate various spectroscopic properties of this compound, which is invaluable for interpreting experimental data. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental results to confirm the molecular structure. researchgate.net For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to corresponding molecular vibrations. researchgate.net Similarly, theoretical NMR chemical shifts can aid in the assignment of signals in ¹H and ¹³C NMR spectra. researchgate.net Time-dependent DFT (TD-DFT) is often used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima in UV-Vis spectra. researchgate.netnih.gov

Understanding Reaction Mechanisms and Transition States

DFT is a key tool for exploring the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates. beilstein-journals.org The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. beilstein-journals.org This understanding is crucial for designing synthetic routes and predicting the products of reactions. For example, DFT can be used to study electrophilic or nucleophilic substitution reactions on the aromatic ring, providing insights into the regioselectivity influenced by the fluorine and cyclohexenyl substituents. sciepub.com

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations are essential for exploring its conformational space. biorxiv.orgbiorxiv.org These simulations track the trajectory of the molecule over time, providing a detailed picture of its dynamic behavior. nih.gov

By running simulations for nanoseconds or even longer, it is possible to identify the most populated and energetically favorable conformations. biorxiv.orgbiorxiv.org This information is critical for understanding how the molecule might interact with biological targets or other molecules. Analysis of the simulation trajectories can reveal the flexibility of different parts of the molecule and the transitions between different conformational states. nih.gov

In Silico Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or other biological macromolecule. nih.govnih.gov

The process involves placing the ligand in various positions and orientations within the target's binding site and calculating a scoring function to estimate the binding affinity. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.gov The results of docking studies can guide the design of new molecules with improved potency and selectivity. nih.gov

Prediction of Thermochemical Properties

Computational methods can be used to predict the thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. These properties are important for understanding the molecule's stability and behavior under different temperature and pressure conditions. DFT calculations, in conjunction with statistical mechanics, are commonly used to obtain these thermodynamic parameters. sciepub.com Accurate prediction of thermochemical data is valuable for chemical engineering applications and for understanding the energetics of chemical reactions involving the compound.

Strategic Applications of 4 Cyclohexen 1 Yl 3 Fluoroaniline As a Chemical Scaffold

Utility in the Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery. However, the role of 4-(Cyclohexen-1-yl)-3-fluoroaniline as a precursor in these syntheses is not established in the current body of scientific literature.

Quinazoline-Based Scaffolds

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities. researchgate.netnih.govorganic-chemistry.org Numerous synthetic routes to quinazoline (B50416) derivatives have been developed, often starting from substituted anilines. nih.govrsc.org These methods include metal-catalyzed reactions, cyclocondensations, and multicomponent reactions. nih.govmarquette.eduscispace.com Despite the variety of available synthetic strategies, there are no published reports that specifically utilize this compound as the aniline-based starting material for the construction of quinazoline scaffolds.

Spiro-Fused β-Lactams

Spiro-fused β-lactams are a unique class of compounds with significant potential in medicinal chemistry. digitellinc.com The synthesis of these structures is often achieved through [2+2] cycloaddition reactions, such as the Staudinger reaction between a ketene (B1206846) and an imine. ugent.beresearchgate.net While various synthetic approaches to spiro-fused 2-azetidinones have been explored, including those starting from cyclic ketones and functionalized amides, the use of this compound in these synthetic schemes has not been documented. digitellinc.comugent.be

Triazolopyrimidine Derivatives

Triazolopyrimidines represent another important heterocyclic scaffold with diverse biological activities. nih.govresearchgate.netnih.gov The synthesis of these derivatives typically involves the construction of the fused ring system from precursors such as aminotriazoles and pyrimidine (B1678525) derivatives. researchgate.netnih.govnih.gov A review of the literature indicates that while various substituted anilines and functionalized pyrimidines are employed in the synthesis of triazolopyrimidine analogues, there is no specific mention of this compound as a building block in these methodologies. nih.govnih.gov

Integration into Novel Materials Chemistry

The unique electronic and structural features of functionalized anilines can be harnessed in the development of new materials. However, the application of this compound in this domain remains hypothetical.

Precursor in Conductive Polymer Synthesis

Conductive polymers, particularly those based on polyaniline, are materials of great interest due to their electronic properties. innovativepolymersgroup.commdpi.com The synthesis of polyaniline and its derivatives can be achieved through the polymerization of aniline (B41778) monomers. rsc.orgrsc.orggoogle.com While the modification of aniline monomers is a known strategy to tune the properties of the resulting polymers, there is no evidence in the scientific literature of this compound being used as a monomer for the synthesis of conductive polymers. rsc.orgrsc.org

Design of Advanced Chemical Probes

Advanced chemical probes, including fluorescent probes, are essential tools in chemical biology and diagnostics. nih.govthermofisher.comrsc.org The design of these probes often involves the incorporation of specific fluorophores and recognition elements. While fluoroaniline (B8554772) derivatives can be components of such probes, there are no specific examples in the literature describing the design or synthesis of advanced chemical probes based on the this compound scaffold.

Role in the Development of Targeted Covalent Inhibitors (Chemical Mechanism Focus)

Targeted covalent inhibitors (TCIs) represent a powerful class of therapeutic agents that form a stable, covalent bond with their biological target, often a specific amino acid residue within the active site of an enzyme. youtube.com This mode of action can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. youtube.com The this compound scaffold provides a key structural foundation for the rational design of such inhibitors, particularly those targeting protein kinases. researchgate.netnih.gov

The strategic utility of this scaffold in the design of TCIs lies in the distinct roles of its constituent parts. The aniline nitrogen serves as a crucial attachment point for a "warhead" — an electrophilic group capable of reacting with a nucleophilic residue on the target protein. A commonly employed warhead in kinase inhibitors is an acrylamide (B121943) group. mdpi.com

The cyclohexenyl group provides a three-dimensional structural element that can be tailored to fit into specific binding pockets of the target protein. This non-planar ring system allows for the exploration of chemical space beyond what is accessible with simple aromatic or linear scaffolds, potentially leading to improved selectivity and potency.

A prime example of the chemical mechanism of a targeted covalent inhibitor is the action of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. nih.gov While not containing the exact this compound scaffold, the principles of its mechanism are directly applicable. Ibrutinib utilizes an acrylamide warhead to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK. researchgate.netharvard.edu The reaction proceeds via a Michael addition, where the nucleophilic thiol group of the cysteine residue attacks the electrophilic β-carbon of the acrylamide.

Computational studies, such as those employing quantum mechanics/molecular mechanics (QM/MM) simulations, have elucidated the low-energy pathway for this covalent modification. mdpi.comharvard.edu This process typically involves the deprotonation of the cysteine thiol, which is often facilitated by a nearby basic residue in the active site, to form a more reactive thiolate anion. The thiolate then attacks the Michael acceptor on the inhibitor, leading to the formation of a stable carbon-sulfur bond. researchgate.net

The design of inhibitors based on the this compound scaffold would follow a similar mechanistic principle. The aniline nitrogen would be acylated with a suitable electrophilic warhead, such as acryloyl chloride, to introduce the reactive moiety. The resulting molecule would then be directed to the active site of a target kinase, where the cyclohexenyl and fluoroaniline portions would engage in non-covalent interactions to ensure proper orientation for the subsequent covalent reaction. The strategic placement of the fluoro group can influence the electronic properties of the aniline and, by extension, the reactivity of the attached warhead, allowing for fine-tuning of the inhibitor's potency and selectivity. nih.gov

The development of such inhibitors often involves an iterative process of design, synthesis, and biological evaluation. Structure-activity relationship (SAR) studies are conducted by systematically modifying different parts of the scaffold, including the warhead, the aniline tail, and the cyclohexenyl group, to optimize inhibitory activity and selectivity against the target kinase. harvard.edu

Below are interactive data tables summarizing key aspects of the components and reactions involved in the application of the this compound scaffold.

Table 1: Key Moieties of a Targeted Covalent Inhibitor based on the this compound Scaffold

| Moiety | Function | Key Features |

| This compound | Core Scaffold | Provides structural framework and key functional groups for modification. |

| Acrylamide | "Warhead" | Electrophilic group that forms a covalent bond with the target protein. |

| Aniline Nitrogen | Attachment Point | Site for the linkage of the warhead to the scaffold. |

| Fluoro Group | Modulator | Influences electronic properties, pKa, and metabolic stability. |

| Cyclohexenyl Group | Binding Element | Provides a 3D structure to enhance binding affinity and selectivity. |

Table 2: Proposed Synthetic Step for Warhead Attachment

| Reaction | Reactants | Reagents | Product |

| Acylation | This compound, Acryloyl chloride | A non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) | N-(4-(cyclohexen-1-yl)-3-fluorophenyl)acrylamide |

Emerging Research Directions and Future Perspectives for 4 Cyclohexen 1 Yl 3 Fluoroaniline

Development of More Sustainable and Greener Synthetic Routes

The synthesis of functionalized anilines, such as 4-(cyclohexen-1-yl)-3-fluoroaniline, is an area of active research, with a growing emphasis on developing more sustainable and environmentally friendly methods. Traditional approaches often involve harsh reaction conditions and the use of toxic reagents. ontosight.ai Modern synthetic chemistry is increasingly focused on "green" principles, aiming to reduce waste, and improve energy efficiency.

Recent research has explored several greener alternatives for the synthesis of substituted anilines. These include:

Catalytic Hydrogenation: This method offers a cleaner alternative to traditional reduction methods for producing fluoroanilines. ontosight.ai

Electrochemical Fluorination: This technique provides a more environmentally benign approach to introducing fluorine atoms into organic molecules. ontosight.ai

Use of Greener Reagents and Catalysts: Research is ongoing to replace hazardous reagents with more benign alternatives. For example, using magnesium sulphate-glacial acetic acid system for acetylation of anilines offers a safer and more eco-friendly option. ijtsrd.com Similarly, the use of a Pd/C–ethylene system allows for the synthesis of substituted anilines from cyclohexanones under non-aerobic conditions. acs.org

| Synthetic Step/Aspect | Traditional Methods | Greener Alternatives |

|---|---|---|

| Reduction of Nitroarenes | Use of stoichiometric metal reductants (e.g., Sn, Fe in acidic media) | Catalytic hydrogenation using catalysts like Pd/C ontosight.aichemicalbook.com |

| Fluorination | Use of harsh fluorinating agents like HF ontosight.ai | Electrochemical fluorination, use of KF ontosight.aisciencedaily.com |

| Coupling Reactions | Use of heavy metal catalysts (e.g., Cu, Pd) with concerns about toxicity and removal acs.org | Metal-free coupling reactions acs.org |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot synthesis strategies acs.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a cyclohexenyl group and a fluoroaniline (B8554772) moiety in this compound presents opportunities for exploring novel reactivity patterns. The electron-withdrawing nature of the fluorine atom and the reactivity of the cyclohexene (B86901) double bond can lead to unprecedented chemical transformations.

Aniline (B41778) and its derivatives are known to undergo a variety of reactions, including:

Electrophilic Substitution: The amino group strongly activates the aromatic ring, directing electrophiles to the ortho and para positions. chemistrysteps.com However, the fluorine substituent and the bulky cyclohexenyl group in this compound will influence the regioselectivity of these reactions.

Diazotization: The reaction of the amino group with nitrous acid to form a diazonium salt is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups. noaa.gov

Oxidation: Aniline derivatives can be oxidized to form various products, depending on the oxidizing agent and reaction conditions. noaa.gov

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. acs.org Research into the selective C-H functionalization of aniline derivatives at positions remote from the amino group is an emerging area. acs.org

The presence of the cyclohexene ring opens up additional avenues for reactivity, such as addition reactions to the double bond and allylic functionalization. The interplay between the reactivity of the aniline core and the cyclohexenyl substituent is a promising area for future investigation.

Computational Design of Functionalized Derivatives with Enhanced Properties

Computational chemistry and in silico screening are becoming increasingly important tools in the design of new molecules with specific properties. stmjournals.comijpsr.com For this compound, computational methods can be used to predict the properties of its derivatives and guide synthetic efforts.

Key areas of computational investigation include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or other properties. researchgate.netnih.gov This can be used to predict the activity of newly designed derivatives of this compound.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. researchgate.netsciencescholar.us It is a valuable tool in drug discovery for predicting the binding affinity of potential drug candidates.

ADMET Prediction: In silico methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules, which is crucial for the development of new pharmaceuticals. nih.gov

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. chemrxiv.org

| Computational Method | Application | Potential Outcome |

|---|---|---|

| QSAR researchgate.netnih.gov | Predicting biological activity (e.g., anticancer, antimicrobial) | Identification of key structural features for enhanced activity |

| Molecular Docking researchgate.netsciencescholar.us | Predicting binding affinity to biological targets | Prioritization of derivatives for synthesis and biological testing |

| ADMET Prediction nih.gov | Assessing drug-likeness and pharmacokinetic properties | Early identification of derivatives with favorable ADMET profiles |

| DFT chemrxiv.org | Understanding electronic structure and reactivity | Guiding the design of novel reactions and functional materials |

Interdisciplinary Applications in Chemical Biology and Materials Science

The structural features of this compound make it a promising candidate for applications in both chemical biology and materials science.

Chemical Biology: Fluoroaniline derivatives are used as building blocks in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The cyclohexenyl group can also influence the biological activity and provide a handle for further functionalization. Derivatives of this compound could be explored as probes to study biological processes or as potential therapeutic agents.

Materials Science: Aniline and its derivatives are key monomers for the synthesis of polyanilines, a class of conducting polymers with applications in sensors, electronic devices, and corrosion inhibition. nih.govrsc.orgresearchgate.net The substituents on the aniline ring can significantly influence the properties of the resulting polymer. nih.gov The fluorine and cyclohexenyl groups in this compound could impart unique optical, electronic, or morphological properties to its corresponding polymer. For example, the presence of a halogen can influence the polymer's gas sensing capabilities. nih.gov

The exploration of this compound and its derivatives at the interface of chemistry, biology, and materials science holds significant potential for the development of new functional molecules and materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.